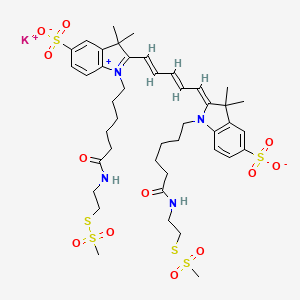
peptide 5F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peptide 5F is a synthetic peptide designed to mimic the properties of apolipoprotein A-I, the major protein component of high-density lipoproteins (HDL). It is known for its ability to activate the plasma enzyme lecithin-cholesterol acyltransferase (LCAT), which plays a crucial role in cholesterol metabolism. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of atherosclerosis and other lipid-mediated disorders .
准备方法
Synthetic Routes and Reaction Conditions
Peptide 5F is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The amino acids are protected with fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted side reactions. After the peptide chain is fully assembled, the Fmoc groups are removed, and the peptide is cleaved from the resin using a strong acid such as trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-quality resins and coupling reagents, along with optimized reaction conditions, ensures high yield and purity of the final product. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the peptide is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Types of Reactions
Peptide 5F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and function.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols to replace specific functional groups on the peptide
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds, resulting in a linear peptide. Substitution reactions can introduce new functional groups, altering the peptide’s properties and activity .
科学研究应用
Peptide 5F has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study peptide synthesis, modification, and characterization techniques.
Biology: It is employed in research on protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine: this compound has shown promise as a therapeutic agent for treating atherosclerosis by promoting cholesterol efflux and reducing inflammation. .
作用机制
Peptide 5F exerts its effects by mimicking the structure and function of apolipoprotein A-I. It activates lecithin-cholesterol acyltransferase (LCAT), an enzyme that catalyzes the esterification of cholesterol, facilitating its incorporation into high-density lipoproteins (HDL). This process enhances cholesterol efflux from cells and promotes reverse cholesterol transport, reducing the accumulation of cholesterol in arterial walls. Additionally, this compound has anti-inflammatory properties, which further contribute to its therapeutic potential .
相似化合物的比较
Peptide 5F is compared with other apolipoprotein A-I mimetic peptides, such as peptides 4F and 6F. While all these peptides share similar structures and functions, this compound is unique in its superior ability to activate lecithin-cholesterol acyltransferase (LCAT) and its higher solubility. This makes this compound more effective in promoting cholesterol efflux and reducing inflammation .
List of Similar Compounds
- Peptide 4F
- Peptide 6F
- Apolipoprotein A-I mimetic peptides
This compound stands out due to its enhanced solubility and efficacy, making it a promising candidate for therapeutic applications.
属性
分子式 |
C74H124N16O14 |
|---|---|
分子量 |
1461.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C74H124N16O14/c1-15-46(13)60(69(99)83-53(36-43(7)8)65(95)82-51(34-41(3)4)63(93)79-40-59(91)80-52(35-42(5)6)64(94)85-55(73(103)104)38-45(11)12)86-67(97)57-28-21-31-88(57)70(100)50(26-20-30-78-74(76)77)81-66(96)56-27-23-33-90(56)72(102)61(47(14)16-2)87-68(98)58-29-22-32-89(58)71(101)54(37-44(9)10)84-62(92)49(75)39-48-24-18-17-19-25-48/h17-19,24-25,41-47,49-58,60-61H,15-16,20-23,26-40,75H2,1-14H3,(H,79,93)(H,80,91)(H,81,96)(H,82,95)(H,83,99)(H,84,92)(H,85,94)(H,86,97)(H,87,98)(H,103,104)(H4,76,77,78)/t46-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,60-,61-/m0/s1 |
InChI 键 |
BUQOPPJVHONSHK-GXWUBILZSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-1-carboxamide](/img/structure/B12369402.png)
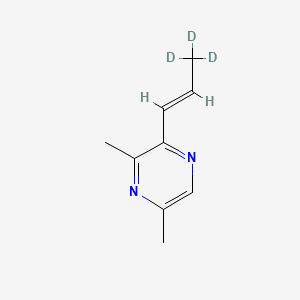
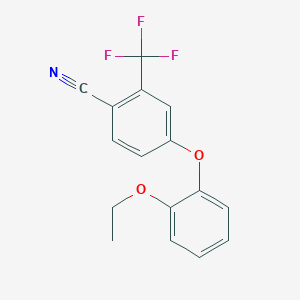
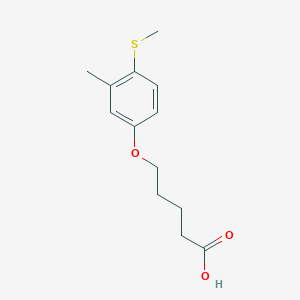

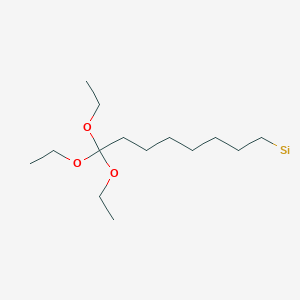

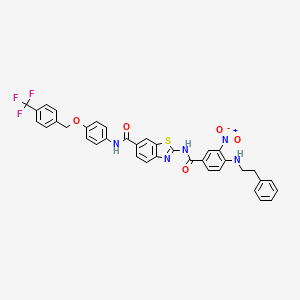

![(2R,3S,3aS,5R)-2-(6-aminopurin-9-yl)-5-[(R)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B12369462.png)
